molecular formula C26H28N6O3 B2441097 1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide CAS No. 902962-50-9

1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide

Cat. No. B2441097
CAS RN: 902962-50-9
M. Wt: 472.549
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N6O3 and its molecular weight is 472.549. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Inotropic Evaluation

A study by Liu et al. (2009) focused on the synthesis of a series of compounds similar to the one , which were evaluated for positive inotropic activity. This research indicated that some derivatives exhibited favorable activity compared to standard drugs, suggesting potential applications in cardiac function enhancement (Liu et al., 2009).

Computer Prediction of Biological Activity and Acute Toxicity

Danylchenko et al. (2016) conducted a study using computer modeling to predict the biological activity and acute toxicity of compounds like the one you're interested in. They identified potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antimicrobial Activity

El‐Kazak and Ibrahim (2013) synthesized a novel series of compounds, including those similar to your compound of interest, and screened them for antimicrobial activity. This implies potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Development of Quality Control Methods

Research by Danylchenko et al. (2018) included the development of quality control methods for compounds related to the one you mentioned, particularly as potential antimalarial agents. This highlights the importance of these compounds in pharmaceutical development and quality assurance (Danylchenko et al., 2018).

Anticancer Activity

Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including compounds similar to the one you are interested in, and evaluated their anticancer activity. This suggests potential applications in cancer treatment (Reddy et al., 2015).

properties

IUPAC Name

1-[3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c27-24(34)19-13-15-30(16-14-19)23(33)11-10-22-28-29-26-31(17-12-18-6-2-1-3-7-18)25(35)20-8-4-5-9-21(20)32(22)26/h1-9,19H,10-17H2,(H2,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVACOZGGQVNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide

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